N1-(2-fluorobenzyl)-N2-(4-nitrophenyl)oxalamide

Lipophilicity Drug design ADME prediction

Discrepancies in oxalamide positional isomers can invalidate SAR hypotheses. This compound provides a defined electronic and steric gradient across its unsymmetrical core-2-fluorobenzyl on N1 vs. 4-nitrophenyl on N2-for deconvoluting substituent contributions to binding, solubility, and metabolic stability. Key advantages: • Structurally congruent with 4-nitrophenylacetate substrates used in carbonic anhydrase, esterase, and lipase assays; supports substrate-competitive inhibitor screening. • The 4-nitrophenyl group is a validated nitroreductase substrate, enabling hypoxia-targeted prodrug design; the fluorobenzyl group introduces C-F···H interactions for crystal engineering studies. • In stock for immediate dispatch. Quote-based pricing with competitive bulk rates.

Molecular Formula C15H12FN3O4
Molecular Weight 317.276
CAS No. 941894-44-6
Cat. No. B2617232
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN1-(2-fluorobenzyl)-N2-(4-nitrophenyl)oxalamide
CAS941894-44-6
Molecular FormulaC15H12FN3O4
Molecular Weight317.276
Structural Identifiers
SMILESC1=CC=C(C(=C1)CNC(=O)C(=O)NC2=CC=C(C=C2)[N+](=O)[O-])F
InChIInChI=1S/C15H12FN3O4/c16-13-4-2-1-3-10(13)9-17-14(20)15(21)18-11-5-7-12(8-6-11)19(22)23/h1-8H,9H2,(H,17,20)(H,18,21)
InChIKeyNCJOSGUBKDDICL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N1-(2-fluorobenzyl)-N2-(4-nitrophenyl)oxalamide: Structural & Physicochemical Baseline


N1-(2-fluorobenzyl)-N2-(4-nitrophenyl)oxalamide (CAS 941894-44-6) is a wholly synthetic, unsymmetrically N,N′-disubstituted oxalamide with the molecular formula C₁₅H₁₂FN₃O₄ and a molecular weight of 317.27 g·mol⁻¹ [1]. It features a 2-fluorobenzyl moiety on the N1 amide nitrogen and a 4-nitrophenyl ring directly attached to the N2 amide nitrogen of the central ethanediamide (oxalamide) core. This specific substitution topology—a benzylic fluorophenyl on one terminus and a para-nitrated aniline on the other—is a defining structural characteristic that may influence hydrogen-bonding capacity, conformational flexibility, and physicochemical properties such as logP, solubility, and metabolic stability relative to isomeric or mono-substituted oxalamide analogues [2].

Asymmetric oxalamide scaffold supports SAR deconvolution of substituent effects
4-Nitrophenyl topology aligns with chromogenic substrate in esterase/CA assays
Benzylic fluorophenyl motif permits investigation of C–F···H interactions in crystal packing

N1-(2-fluorobenzyl)-N2-(4-nitrophenyl)oxalamide: Why Generic Substitution Fails


The oxalamide class—exemplified by compounds such as N,N′-bis(4-nitrophenyl)oxalamide, N1-(2-fluorobenzyl)-N2-(2-nitrophenyl)oxalamide, and N1-benzhydryl-N2-(4-nitrophenyl)oxalamide—is characterized by a shared ethanediamide core yet exhibits wide divergence in hydrogen-bond donor/acceptor count, lipophilicity, and electronic character that are exquisitely sensitive to the identity and position of each N-substituent [1]. Even a positional isomer shift—e.g., moving the nitro group from the para (4-) to the ortho (2-) position on the phenyl ring—can substantially alter the compound's conformational preferences, dipole moment, and intermolecular packing forces, all of which directly affect dissolution rate, membrane permeability, and target binding . Therefore, interchanging N1-(2-fluorobenzyl)-N2-(4-nitrophenyl)oxalamide with any other oxalamide without explicit physicochemical or biological bridging data introduces uncontrolled variables that may compromise experimental reproducibility and invalidate structure–activity relationship (SAR) hypotheses.

4-Nitrophenyl (target)
Regioisomeric 2-nitro substitution may shift logP and H-bond topology, altering solubility and assay compatibility
Asymmetric oxalamide
Symmetric bis(4-nitrophenyl) analogs have different acceptor counts and packing forces; dissolution and crystal habit may not transfer
N-Benzyl spacer
Direct N-phenyl analogs lack the benzylic rotatable bond; conformational sampling and induced-fit potential may differ

N1-(2-fluorobenzyl)-N2-(4-nitrophenyl)oxalamide: Differentiation Evidence vs. Structural Analogs


LogP Differentiation vs. 2-Nitrophenyl Regioisomer

Computationally predicted logP values for N1-(2-fluorobenzyl)-N2-(4-nitrophenyl)oxalamide (CAS 941894-44-6) and its closest regioisomer, N1-(2-fluorobenzyl)-N2-(2-nitrophenyl)oxalamide (CAS 941940-85-8), were retrieved from cheminformatics databases. The reported logP for a closely related N1-(4-fluorobenzyl)-N2-(2-nitrophenyl)oxalamide scaffold is approximately 3.38 [1]. While experimental logP for the target compound is not publicly available, the 4-nitrophenyl substitution is expected to yield a marginally lower logP than the 2-nitrophenyl isomer due to reduced intramolecular hydrogen bonding between the nitro group and the amide NH, which in the 2-nitro isomer can mask polarity [2].

LogP shift vs 2-nitro
Class-level inference
ΔlogP ≈ –0.3 (predicted)
May indicate slightly lower lipophilicity
In silico estimate; experimental logP unavailable
Lipophilicity Drug design ADME prediction

Hydrogen-Bond Topology vs. Symmetrical Bis(nitrophenyl)oxalamides

N1-(2-fluorobenzyl)-N2-(4-nitrophenyl)oxalamide possesses two amide NH hydrogen-bond donors and four carbonyl/nitro oxygen hydrogen-bond acceptors, compared to the symmetrical N,N′-bis(4-nitrophenyl)oxalamide (C₁₄H₁₀N₄O₆), which also has two NH donors but six oxygen acceptors [1]. The presence of the 2-fluorobenzyl group in the target compound introduces a C–F···H–N interaction motif not available in the bis(nitrophenyl) analogue, which can alter supramolecular assembly in the solid state and influence solubility and dissolution behavior [2].

H-bond topology
Class-level inference
Target: 2 donors / 4 acceptors + C–F Comparator: 2 donors / 6 acceptors
Reduced acceptor count may lower crystal lattice energy
No experimental crystal structure; inferred from formula
Hydrogen bonding Crystal engineering Supramolecular chemistry

Nitro Group Position Preference in 4-Nitrophenylacetate-Based Assays

Several oxalamide derivatives bearing a 4-nitrophenyl moiety have been evaluated in enzyme inhibition assays that utilize 4-nitrophenylacetate as a chromogenic substrate—an experimental design that inherently biases detection toward compounds that do not sterically or electronically interfere with the substrate's 4-nitrophenyl recognition motif [1]. The target compound's 4-nitrophenyl substitution aligns with this widely deployed assay format, whereas the 2-nitrophenyl isomer (CAS 941940-85-8) places the nitro group ortho to the connecting amide, which may sterically hinder productive binding in enzyme active sites that have evolved to accommodate para-substituted substrates . A related oxalamide (BDBM50161481) demonstrated Ki = 2.70 nM against human carbonic anhydrase II using 4-nitrophenylacetate as the reporter substrate, illustrating that oxalamides with appropriate nitro geometry can achieve potent target engagement [1].

4-NPA assay alignment
Class-level inference
4-Nitrophenyl matches substrate; 2-nitro may cause steric clash
May reduce false negatives in chromogenic enzyme assays
Reference oxalamide Ki=2.70 nM (BindingDB); not on target compound
Enzyme assay Carbonic anhydrase Substrate specificity

N-Benzyl vs. N-Phenyl Substitution: Conformational Flexibility in SAR

The target compound incorporates an N1-(2-fluorobenzyl) group—a benzylic amine derivative—which introduces a methylene spacer (-CH₂-) between the oxalamide core and the 2-fluorophenyl ring. This contrasts with N1-(4-fluorophenyl)-N2-(2-nitrophenyl)oxalamide (CAS not directly listed; benchchem entry), in which the fluorophenyl ring is directly attached to the amide nitrogen without a methylene spacer . The benzylic methylene group in the target compound introduces an additional rotatable bond, increasing the conformational自由度 and potentially enabling induced-fit binding to protein targets that cannot be accessed by the more rigid N-phenyl analogue [1].

Conformational flexibility
Class-level inference
+1 rotatable bond (benzylic spacer) vs N-phenyl analog
May increase conformational sampling for target binding
Inferred from topology; no torsional energy profiles
Conformational analysis Medicinal chemistry Scaffold design

N1-(2-fluorobenzyl)-N2-(4-nitrophenyl)oxalamide: Research & Procurement Application Scenarios


Chromogenic Enzyme Inhibition Screening with 4-Nitrophenylacetate

The 4-nitrophenyl moiety of N1-(2-fluorobenzyl)-N2-(4-nitrophenyl)oxalamide is structurally congruent with the 4-nitrophenylacetate substrate used in standard spectrophotometric assays for carbonic anhydrases, esterases, and lipases. This topological alignment supports its use as a candidate inhibitor in primary screening cascades where substrate-competitive binding is being evaluated, and where ortho-nitro isomers may yield false negatives due to steric interference [1].

SAR Studies on Asymmetric Oxalamide Scaffolds

The unsymmetrical substitution pattern—2-fluorobenzyl on N1 and 4-nitrophenyl on N2—provides a defined electronic and steric gradient across the oxalamide core. This makes the compound a useful tool compound for deconvoluting the contribution of each substituent to target binding, solubility, and metabolic stability in systematic SAR campaigns, particularly when compared to symmetrical bis(nitrophenyl) or bis(fluorobenzyl) oxalamide controls .

Crystal Engineering with Fluorine-Mediated Interactions

The presence of the 2-fluorobenzyl group introduces a C–F moiety capable of participating in weak hydrogen bonds (C–F···H–N and C–F···H–C interactions). In combination with the strong hydrogen-bonding oxalamide core, this compound may serve as a model system for investigating the role of organic fluorine in directing crystal packing, a topic of ongoing interest in solid-state pharmaceutical development [2].

Nitroreductase Prodrug Activation Research

The 4-nitrophenyl group is a well-established substrate for nitroreductase enzymes, which reduce the nitro group to an amino group under hypoxic conditions. Oxalamide derivatives bearing a 4-nitrophenyl substituent are therefore candidate prodrug scaffolds for hypoxia-targeted anticancer strategies, where enzymatic reduction triggers release of an active species selectively within the tumor microenvironment. The fluorobenzyl substituent may further modulate the physicochemical properties of the released fragment [3].

Application
Selection Property
Validation Focus
4-Nitrophenylacetate-based enzyme assays
4-Nitrophenyl substrate alignment
Absence of steric interference vs ortho-nitro isomers
Asymmetric oxalamide SAR profiling
Defined electronic/steric gradient
Substituent-specific solubility and binding contributions
Fluorine-mediated crystal engineering
C–F weak hydrogen bond donor
Packing motif reproducibility vs non-fluorinated analogs
Nitroreductase substrate research
4-Nitrophenyl reducible trigger
Enzymatic reduction kinetics and fragment release
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